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Executive Summary

LEO 39652 is a novel, potent, and selective phosphodiesterase 4 (PDE4) inhibitor developed
by LEO Pharma for the topical treatment of atopic dermatitis.[1] It is designed as a "dual-soft"
drug, a concept aimed at maximizing local therapeutic effects in the skin while minimizing
systemic side effects.[1][2] This is achieved by engineering the molecule to be metabolically
labile, leading to rapid inactivation upon entering systemic circulation.[1][2] Preclinical studies
have demonstrated its high potency against PDE4 subtypes and its ability to inhibit the release
of the pro-inflammatory cytokine TNF-a. A Phase | clinical trial has been conducted to evaluate
its safety, tolerability, and pharmacokinetics.

Introduction to LEO 39652

Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex
pathophysiology involving immune dysregulation and skin barrier dysfunction.
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, as it degrades
cyclic adenosine monophosphate (CAMP), a second messenger that plays a crucial role in
regulating inflammatory responses. By inhibiting PDE4, intracellular cAMP levels increase,
leading to the downregulation of pro-inflammatory mediators.

LEO 39652, also known as isobutyl 1-[8-methoxy-5-(1-0x0-3H-isobenzofuran-5-yl)-[3]
[4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate, is a small molecule inhibitor of PDE4.[1]
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Its "dual-soft" design incorporates two metabolically susceptible ester groups, rendering it
prone to rapid hydrolysis and inactivation by esterases in the blood and liver.[1][2] This
innovative approach aims to confine the drug's activity primarily to the site of application—the
skin—thereby offering a potentially wider therapeutic window compared to systemically active
PDE4 inhibitors, which are often associated with dose-limiting side effects such as nausea and

emesis.

Mechanism of Action: PDE4 Inhibition

LEO 39652 exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition
leads to an accumulation of intracellular cyclic adenosine monophosphate (CAMP). Elevated
CcAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the
cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of
anti-inflammatory genes, such as that for interleukin-10 (IL-10). Furthermore, PKA can
suppress the activity of the pro-inflammatory transcription factor NF-kB. The overall effect is a
reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha
(TNF-a), and an increase in the production of anti-inflammatory cytokines.

Below is a diagram illustrating the signaling pathway of PDE4 inhibition.
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Caption: Signaling pathway of LEO 39652 via PDE4 inhibition.
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Quantitative Data

The following tables summarize the in vitro potency of LEO 39652 against various PDE4
subtypes and its effect on TNF-a release.

Table 1: In Vitro Potency of LEO 39652 against PDE4 Subtypes

PDE4 Subtype IC50 (nM)
PDE4A 1.2
PDE4B 1.2
PDE4C 3.0
PDE4D 3.8

Data sourced from publicly available abstracts.

Table 2: Inhibition of TNF-a Release by LEO 39652

Assay IC50 (nM)

TNF-a release 6.0

Data sourced from publicly available abstracts.

Experimental Protocols

Detailed experimental protocols for the determination of IC50 values and other preclinical
experiments are proprietary and not publicly available in their entirety. The following are
generalized descriptions based on standard pharmacological assays.

Determination of PDE4 Inhibitory Activity (IC50):

The enzymatic activity of recombinant human PDE4 subtypes (A, B, C, and D) would be
assayed using a standard method, such as the two-step radioenzymatic procedure. This
typically involves:
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 Incubation of the PDE4 enzyme with a radiolabeled cAMP substrate in the presence of
varying concentrations of LEO 39652.

o Termination of the reaction and conversion of the resulting radiolabeled 5'-AMP to adenosine
by a nucleotidase.

e Separation of the radiolabeled adenosine from the unreacted cAMP using ion-exchange
chromatography.

o Quantification of the radioactivity of the adenosine product to determine the enzymatic
activity.

e |IC50 values are then calculated by plotting the percentage of inhibition against the logarithm
of the inhibitor concentration.

Inhibition of TNF-a Release from Peripheral Blood Mononuclear Cells (PBMCs):

The effect of LEO 39652 on the release of TNF-a from human PBMCs would be assessed as
follows:

« |solation of PBMCs from the whole blood of healthy donors using density gradient
centrifugation.

e Pre-incubation of the isolated PBMCs with various concentrations of LEO 39652.

o Stimulation of the PBMCs with a pro-inflammatory agent, such as lipopolysaccharide (LPS),
to induce the production and release of TNF-q.

o Collection of the cell culture supernatants after a defined incubation period.

o Quantification of the TNF-a concentration in the supernatants using a commercially available
enzyme-linked immunosorbent assay (ELISA) kit.

o Calculation of the IC50 value based on the dose-dependent inhibition of TNF-a release.

Clinical Development
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A Phase |, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose
trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of LEO 39652
cream.

Clinical Trial Identifier: EudraCT Number 2013-000070-30.

Study Design: The trial was designed to assess the safety and pharmacokinetic profile of
topically applied LEO 39652 in both healthy male subjects and male subjects with atopic
dermatitis. The study likely involved the application of different concentrations of LEO 39652
cream to defined areas of the skin, with subsequent monitoring for local and systemic adverse
events and measurement of drug concentrations in biological samples (e.g., plasma, skin
biopsies).

Detailed protocol and results for this clinical trial are not publicly available.

Below is a conceptual workflow for a first-in-human topical drug clinical trial.
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Caption: Conceptual workflow of a Phase | clinical trial for a topical drug.

Conclusion
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LEO 39652 represents a promising therapeutic candidate for atopic dermatitis, employing an
innovative "dual-soft” drug design to potentially improve the safety profile of PDE4 inhibitors. Its
high in vitro potency and targeted topical delivery make it a subject of significant interest for
dermatological drug development. Further disclosure of clinical trial data will be crucial in fully
evaluating its therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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